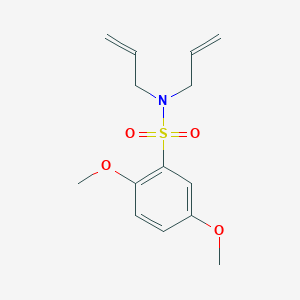![molecular formula C17H26N2O4S B5297069 N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5297069.png)
N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide, commonly known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Aberdeen, UK. AM-251 is a potent and selective antagonist of the CB1 cannabinoid receptor, which is primarily found in the central nervous system. The CB1 receptor is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood.
作用機序
AM-251 works by binding to the CB1 receptor and blocking the effects of cannabinoids. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. When activated by cannabinoids, the CB1 receptor can modulate a variety of physiological processes, including pain perception, appetite regulation, and mood. By blocking the CB1 receptor, AM-251 can prevent the effects of cannabinoids on these processes.
Biochemical and Physiological Effects
AM-251 has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce pain perception, decrease food intake, and reduce the reinforcing effects of drugs of abuse. It has also been shown to have anti-inflammatory effects and to protect against ischemic injury in the brain.
実験室実験の利点と制限
One advantage of using AM-251 in lab experiments is that it is a potent and selective antagonist of the CB1 receptor, allowing researchers to study the effects of cannabinoids without interference from the CB1 receptor. However, one limitation is that it is not specific to the CB1 receptor and can also bind to other receptors, such as the CB2 receptor and the sigma-1 receptor.
将来の方向性
There are several future directions for research involving AM-251. One area of interest is the role of the CB1 receptor in addiction and substance abuse. AM-251 has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that the CB1 receptor may be a target for the development of new treatments for addiction. Another area of interest is the role of the CB1 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. AM-251 has been shown to have neuroprotective effects in animal models, suggesting that it may have potential as a treatment for these diseases.
合成法
AM-251 can be synthesized using a multi-step process. The first step involves the reaction of 2-methyl-4-nitrophenol with isopropylamine to form N-isopropyl-2-methyl-4-nitrophenylamine. This compound is then reacted with chloroacetyl chloride to form N-isopropyl-2-methyl-4-(chloroacetyl)phenylamine. The final step involves the reaction of this compound with sodium phenoxyacetate to form N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide.
科学的研究の応用
AM-251 has been used extensively in scientific research to study the role of the CB1 receptor in various physiological processes. It has been shown to be effective in blocking the effects of cannabinoids in animal models, allowing researchers to study the effects of cannabinoids on the body without interference from the CB1 receptor. AM-251 has been used in studies of pain perception, appetite regulation, and addiction.
特性
IUPAC Name |
2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13(2)18-17(20)12-23-16-8-7-15(11-14(16)3)24(21,22)19-9-5-4-6-10-19/h7-8,11,13H,4-6,9-10,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWQONZOPDDEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-(propan-2-YL)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-chloro-4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5297011.png)
![N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5297014.png)
![6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5297021.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5297022.png)
![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-(2-phenoxyethylidene)indoline](/img/structure/B5297035.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5297038.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5297042.png)
![3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5297049.png)
![3-allyl-5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297059.png)
![4-(4-chlorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5297063.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5297065.png)

![4-amino-2-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrimidine-5-carbonitrile](/img/structure/B5297073.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297077.png)